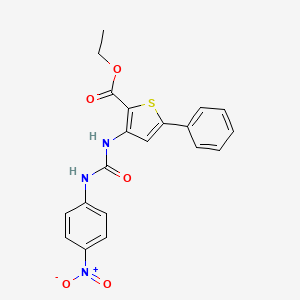

3-(3-(4-硝基苯基)脲基)-5-苯基噻吩-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

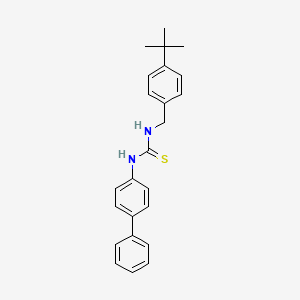

The compound of interest, Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate, is a complex organic molecule that appears to be related to various synthesized thiophene derivatives. While the specific compound is not directly mentioned in the provided papers, the research does discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high specificity in the choice of starting materials and reaction conditions. For instance, the synthesis of Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates is achieved by treating ethyl 2-nitro-5-oxo-3,5-diarylpentanoates with triethylphosphite under microwave irradiation, as described in the first paper . Another related compound, Ethyl 4-Dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate, is synthesized through a series of reactions including the Nenitzescu reaction and Mannich reaction, starting from 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate . These methods suggest that the synthesis of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate could also involve complex reaction sequences, possibly including nitration and condensation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of Ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was determined using X-ray crystallography, revealing a six-membered ring with a boat conformation and specific bond lengths indicating the presence of double bonds . Similarly, the structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by single-crystal X-ray diffraction, which provided detailed information about the unit-cell parameters and the presence of an intramolecular hydrogen bond . These findings suggest that detailed structural analysis of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate would likely involve similar techniques to determine its conformation and bonding characteristics.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate a high degree of specificity and the potential for complex reaction pathways. The synthesis of Ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, for example, is achieved through a condensation reaction using sodium ethoxide in refluxing ethanol . This suggests that the synthesis of the compound of interest may also involve specific reagents and conditions to achieve the desired chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate are not directly reported in the provided papers, the properties of similar compounds can offer some insights. The related compounds are characterized using techniques such as NMR, MS, FT-IR, TGA, DTA, and UV-Visible spectroscopy . These techniques provide information on the molecular weight, functional groups, thermal stability, and electronic transitions of the compounds. It can be inferred that the compound of interest would also be characterized using these methods to determine its properties, such as solubility, melting point, and reactivity.

科学研究应用

合成和表征

- 该化合物已用于肽的合成,其保护基团特性有助于选择性去除肽合成中的羧基保护 (阿马拉尔,1969)。这证明了它在肽构建中实现更有效的合成途径中的作用。

- 另一项研究重点关注噻吩并[2,3-d]嘧啶的合成和生物活性,揭示了 2-氨基-5-乙基噻吩-3-羧酸乙酯的衍生物,通过一系列化学转化,可以产生对某些植物生长具有抑制活性的化合物 (王等人,2010)。这突出了它在农用化学品开发中的潜力。

材料科学应用

- 在材料科学中,该化合物的衍生物已被证明有助于催化反应的聚合物负载体系的开发,展示了其在创造新材料方面的多功能性 (西瓦库马尔和法尼,2011)。此类系统可用于硝基苯酚的氢化和甲醇的电氧化等反应中。

化学反应性和应用

- 一种相关化合物,2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯,已被证明可以介导洛森重排,促进由羧酸合成尿素 (塔卢里等人,2014)。这个过程强调了该化合物在有机合成中的效用,特别是在不发生外消旋的情况下有效地创建尿素衍生物。

- 此外,使用 3-(3-(4-硝基苯基)脲基)-5-苯基噻吩-2-羧酸乙酯的衍生物,研究了在聚合物合成中引入受体基团对其电化学和电致变色性质的影响 (胡等人,2013)。这些发现为设计具有针对特定应用的定制化特性的材料提供了见解。

作用机制

未来方向

属性

IUPAC Name |

ethyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c1-2-28-19(24)18-16(12-17(29-18)13-6-4-3-5-7-13)22-20(25)21-14-8-10-15(11-9-14)23(26)27/h3-12H,2H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCTWWURXPONBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)

![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)

![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B3012671.png)

![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)

![7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)